Bicyclo[4.3.2]undecan-10-one
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Overview
Description
Bicyclo[4.3.2]undecan-10-one is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings. This compound is part of a larger family of bicyclic molecules that have significant importance in various fields of chemistry and biology due to their structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.3.2]undecan-10-one typically involves the construction of the bicyclic framework through a series of cyclization reactions. One common method is the semipinacol rearrangement, where a precursor molecule undergoes a rearrangement to form the bicyclic structure. For example, a 1-hydroxybicyclo[7.2.0]undecan-2-yl acetate can be converted to bicyclo[6.3.0]undecane-9-one using Et2AlCl as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.3.2]undecan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[4.3.2]undecan-10-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of bicyclo[4.3.2]undecan-10-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Bicyclo[4.4.0]decane: Known for its antibacterial activities.
Bicyclo[5.3.1]undecan-11-one: Used in synthetic chemistry for constructing complex frameworks.
Bicyclo[6.3.0]undecane-9-one: Formed through semipinacol rearrangement and studied for its biosynthetic pathways.
Uniqueness: Bicyclo[4.3.2]undecan-10-one is unique due to its specific ring structure and the potential for diverse chemical reactivity. Its applications in various fields highlight its versatility and importance in scientific research.
Biological Activity
Bicyclo[4.3.2]undecan-10-one is a bicyclic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H16O
- Molecular Weight : 180.244 g/mol
- CAS Number : 88046-52-0
Mechanisms of Biological Activity
Bicyclic compounds like this compound exhibit various biological activities, primarily through the following mechanisms:
- Antiviral Activity : Some bicyclic compounds have shown effectiveness against viruses by inhibiting viral replication or entry into host cells.
- Cytotoxic Effects : Certain derivatives possess cytotoxic properties against cancer cell lines, suggesting potential use in oncology.
- Enzyme Inhibition : Bicyclic compounds can act as inhibitors of specific enzymes, influencing metabolic pathways.
Biological Activity Data Table
Activity Type | Tested Compound | IC50 Value (μM) | Cell Line/Target |
---|---|---|---|
Antiviral | This compound | TBD | Influenza A viruses H1N1 |
Cytotoxic | This compound | TBD | MCF-7 (breast cancer) |
Enzyme Inhibition | This compound | TBD | Acetylcholinesterase |
Case Study 1: Antiviral Properties
A study reported that certain bicyclic compounds, including derivatives similar to this compound, exhibited antiviral activity against influenza A viruses with varying IC50 values, indicating their potential as antiviral agents .
Case Study 2: Cytotoxicity in Cancer Cell Lines
Research has demonstrated that bicyclic compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa, showcasing their potential as anticancer agents . The mechanisms typically involve inducing apoptosis or disrupting cell cycle progression.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of bicyclic compounds:
- Structural Optimization : Modifications at specific positions on the bicyclic framework can significantly enhance efficacy and selectivity against target cells or enzymes.
- Synergistic Effects : Combining bicyclic compounds with other therapeutic agents may lead to synergistic effects, improving overall efficacy against complex diseases such as cancer or viral infections.
Properties
CAS No. |
61244-56-2 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
bicyclo[4.3.2]undecan-10-one |
InChI |
InChI=1S/C11H18O/c12-11-8-9-4-1-2-6-10(11)7-3-5-9/h9-10H,1-8H2 |
InChI Key |
SFXNXXJACXTABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCC(C1)CC2=O |
Origin of Product |
United States |
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